4-(Pyridin-2-ylsulfanyl)benzene-1-carboximidamide hydrochloride
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Overview
Description
4-(Pyridin-2-ylsulfanyl)benzene-1-carboximidamide hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes a pyridine ring attached to a benzene ring via a sulfanyl group, and a carboximidamide group attached to the benzene ring. This compound has a molecular formula of C12H12ClN3S and a molecular weight of 265.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-ylsulfanyl)benzene-1-carboximidamide hydrochloride typically involves the coupling of pyridine-2-thiol with benzene-1-carboximidamide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is then stirred at room temperature for several hours to ensure complete coupling .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-ylsulfanyl)benzene-1-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (e.g., chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-(Pyridin-2-ylsulfanyl)benzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-ylsulfanyl)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Pyridin-2-ylsulfanyl)benzene-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:
4-(Pyridin-2-ylsulfanyl)benzene-1-carboxamide: Similar structure but lacks the carboximidamide group.
4-(Pyridin-2-ylsulfanyl)benzene-1-carboxylic acid: Contains a carboxylic acid group instead of a carboximidamide group.
4-(Pyridin-2-ylsulfanyl)benzene-1-carboxaldehyde: Contains an aldehyde group instead of a carboximidamide group
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-pyridin-2-ylsulfanylbenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S.ClH/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11;/h1-8H,(H3,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMBHXJATPGCGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=C(C=C2)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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